molecular formula C11H10BrN3 B8320906 1-(5-Bromo-3-phenylpyridin-2-yl)hydrazine

1-(5-Bromo-3-phenylpyridin-2-yl)hydrazine

Cat. No. B8320906
M. Wt: 264.12 g/mol
InChI Key: SICACYDGTQMMAA-UHFFFAOYSA-N
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Patent
US08410128B2

Procedure details

Hydrazine monohydrate (1.76 mL, 13 mmol) was added into a solution of 5-bromo-2-fluoro-3-phenylpyridine (326 mg, 1.29 mmol) in isopropanol (12 mL) at room temperature. The reaction mixture was heated gradually to 82° C. over 5 h and continued to heat overnight, cooled to room temperature and concentrated to give 1-(5-bromo-3-phenylpyridin-2-yl)hydrazine which was used directly in next step.
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Br:4][C:5]1[CH:6]=[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:8](F)=[N:9][CH:10]=1>C(O)(C)C>[Br:4][C:5]1[CH:6]=[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:8]([NH:2][NH2:3])=[N:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.76 mL
Type
reactant
Smiles
O.NN
Name
Quantity
326 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)F)C1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heat overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)NN)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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